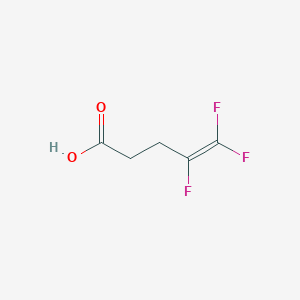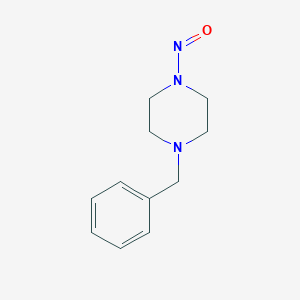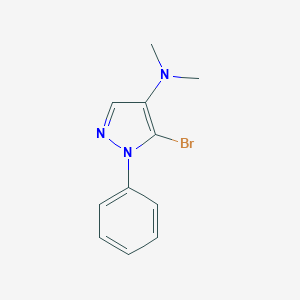
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It may also act by modulating the activity of various signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high potency. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for the research of pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its anti-tumor properties and its potential as a cancer therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- involves the reaction of 5-bromo-4-(dimethylamino)-1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and triphenylphosphine. The final product is obtained by the reduction of the resulting azide with palladium on carbon in the presence of hydrogen gas.
Applications De Recherche Scientifique
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated as a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
19730-30-4 |
|---|---|
Nom du produit |
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- |
Formule moléculaire |
C11H12BrN3 |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
5-bromo-N,N-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-14(2)10-8-13-15(11(10)12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
VIGAECVWMIFLBT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Br |
SMILES canonique |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Br |
Autres numéros CAS |
19730-30-4 |
Synonymes |
5-Bromo-N,N-dimethyl-1-phenyl-1H-pyrazol-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



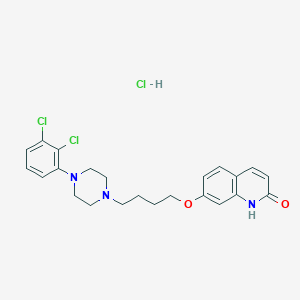


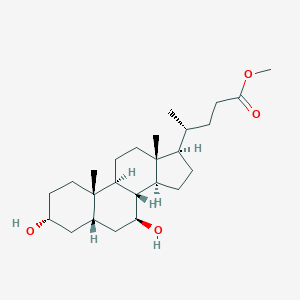



![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)


